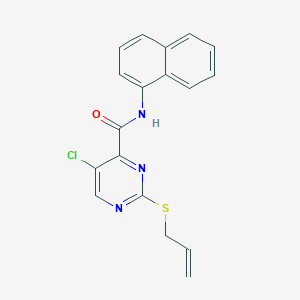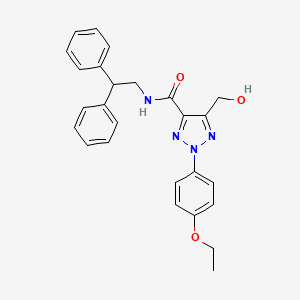![molecular formula C19H14BrN7O3 B11384195 10-(4-bromophenyl)-8-(4-hydroxy-3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11384195.png)
10-(4-bromophenyl)-8-(4-hydroxy-3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This complex compound has a fascinating structure, combining multiple aromatic rings and heterocycles. Its systematic name is quite a mouthful, but let’s break it down:
10-(4-bromophenyl): Indicates a bromine-substituted phenyl group at position 10.
8-(4-hydroxy-3-methoxyphenyl): Refers to a hydroxy and methoxy-substituted phenyl group at position 8.
2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: Describes the intricate fused ring system.
準備方法
Industrial Production:: Unfortunately, industrial-scale production methods remain elusive due to the compound’s complexity. academic labs may synthesize it for research purposes.
化学反応の分析
Reactivity::
Oxidation: The phenolic hydroxyl group could undergo oxidation to form a quinone.
Reduction: Reduction of the carbonyl group could yield a corresponding alcohol.
Substitution: The bromine atom may participate in substitution reactions.
Bromine (Br₂): Used for bromination.
Hydroxide bases (e.g., NaOH): For deprotonation.
Hydride reagents (e.g., LiAlH₄): For reduction.
Major Products:: The specific products depend on reaction conditions, but potential outcomes include substituted phenols, quinones, and reduced derivatives.
科学的研究の応用
Chemistry::
Organic Synthesis: Researchers explore its reactivity and use it as a building block.
Catalysis: Investigating its potential as a catalyst or ligand.
Drug Discovery: Screening for biological activity.
Antioxidant Properties: Due to the phenolic moiety.
Bioconjugation: Linking it to biomolecules.
Materials Science:
Dyes and Pigments: Its aromatic structure suggests color properties.
作用機序
The compound’s mechanism likely involves interactions with cellular targets. Further studies are needed to elucidate its precise mode of action.
特性
分子式 |
C19H14BrN7O3 |
|---|---|
分子量 |
468.3 g/mol |
IUPAC名 |
10-(4-bromophenyl)-8-(4-hydroxy-3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C19H14BrN7O3/c1-30-13-8-10(4-7-12(13)28)17-14-15(9-2-5-11(20)6-3-9)22-23-18(29)16(14)21-19-24-25-26-27(17)19/h2-8,17,28H,1H3,(H,23,29)(H,21,24,26) |
InChIキー |
ZSICBXXSMVJEMJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)Br)NC5=NN=NN25)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11384122.png)
![2,3,5,9-tetramethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11384129.png)
![Diethyl [2-(diphenylmethyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11384133.png)
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide](/img/structure/B11384136.png)
![7,8-dimethyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B11384148.png)
![5-amino-4-(benzo[d]thiazol-2-yl)-1-(4-chloro-3-(trifluoromethyl)phenyl)-1H-pyrrol-3(2H)-one](/img/structure/B11384153.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-cyclohexyl-3-propylurea](/img/structure/B11384158.png)
![Butyl 4-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}benzoate](/img/structure/B11384169.png)
![5-chloro-N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11384174.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11384181.png)
![N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B11384193.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-(piperidin-1-ylmethyl)-1H-benzimidazole](/img/structure/B11384202.png)

